molecular formula C35H55N9O12S B609856 PC Biotin-PEG3-Azide CAS No. 1937270-46-6

PC Biotin-PEG3-Azide

Numéro de catalogue: B609856
Numéro CAS: 1937270-46-6
Poids moléculaire: 825.94
Clé InChI: PTNZFIYMARMNDM-MJUSKHNJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

PC Biotin-PEG3-Azide is a versatile compound widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a cleavable linker containing a biotin moiety, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized in click chemistry reactions, where it facilitates the conjugation of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

PC Biotin-PEG3-Azide is synthesized through a series of chemical reactions that introduce the biotin, PEG, and azide functionalities. The synthesis typically involves the following steps:

    Biotinylation: Biotin is first activated and then conjugated to a PEG spacer.

    PEGylation: The PEG spacer is then modified to introduce an azide group at the terminal end.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

PC Biotin-PEG3-Azide undergoes CuAAC reactions with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction is widely used for bioconjugation due to its bioorthogonality and high efficiency .

Mechanism and Kinetics

  • Catalyst System: Requires Cu(I) ions (e.g., generated via CuSO₄ + sodium ascorbate) and stabilizing ligands like THPTA or TBTA .

  • Rate Enhancement: THPTA ligand accelerates the reaction, achieving maximal efficiency at a [THPTA]/[Cu] ratio of 0.5 .

  • Kinetic Dependence: First-order dependence on [Cu] concentration, with observed rate constants (kobsk_{obs}) increasing linearly with [Cu] (2–15 mM range) .

Parameter Value Source
Optimal [Cu]5–15 mM
Ligand EfficiencyTHPTA > TBTA > L-histidine
Solvent CompatibilityDMSO/H₂O (3:2 v/v)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide group reacts with strained cyclooctynes (e.g., DBCO, BCN) without copper catalysts, enabling biocompatible labeling .

Key Features

  • Reactivity: DBCO reacts spontaneously at physiological pH and temperature.

  • Applications: Ideal for live-cell labeling and in vivo studies due to copper-free conditions .

Photocleavage of the Biotin Linker

This compound contains a photocleavable (PC) linker, enabling UV-induced release of conjugated biomolecules.

Property Detail Source
Cleavage Wavelength365 nm (near-UV)
Release Efficiency>90% under 30 min irradiation
ApplicationsDynamic proteomics, drug delivery systems

Biotin-Streptavidin Affinity Binding

The biotin moiety enables high-affinity binding to streptavidin (Kd1015K_d\approx 10^{-15} M), facilitating purification and detection .

Functional Advantages

  • PEG Spacer: Reduces steric hindrance, improving streptavidin binding efficiency .

  • Solubility Enhancement: PEG3 increases aqueous solubility of conjugated molecules .

Stability and Compatibility

  • pH Stability: Stable in buffers ranging from pH 5–9.

  • Thermal Stability: No degradation observed at 25°C for 24 hours .

  • Biological Compatibility: Compatible with cell lysates, serum, and live-cell imaging protocols .

Applications De Recherche Scientifique

Key Properties and Mechanisms

  • Click Chemistry : The azide group readily participates in click chemistry reactions with terminal alkynes, strained cyclooctynes (such as DBCO or BCN), and phosphine-labeled molecules. This allows for the formation of stable triazole linkages, which are crucial for efficient bioconjugation .
  • Bioorthogonality : The reactions involving this compound are bioorthogonal, meaning they do not interfere with biological systems, making them ideal for in vivo applications .

3.1. Protein Labeling and Purification

This compound is extensively used for labeling proteins in various assays. The strong affinity between biotin and streptavidin allows for effective capture and purification of biotinylated proteins from complex mixtures.

Advantages :

  • Efficient recovery of target proteins.
  • Reduced co-elution of non-specifically bound proteins compared to traditional methods .

3.2. Imaging and Visualization

The compound facilitates the visualization of biomolecules in live cells through bioorthogonal labeling techniques. For instance, it has been utilized in studies involving the incorporation of alkyne-containing metabolites, enabling real-time imaging using techniques like stimulated Raman scattering (SRS) microscopy .

3.3. Drug Delivery Systems

This compound can be incorporated into drug delivery systems to enhance targeting capabilities. By conjugating drugs to biotinylated carriers, researchers can exploit the streptavidin-biotin interaction for targeted delivery to specific tissues or cells.

Case Study 1: Kinetic Analysis of Bioorthogonal Reactions

A study investigated the kinetics of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound and ethynyl deoxyuridine (EdU). The findings showed that the reaction rate was significantly enhanced by the presence of THPTA as a ligand, demonstrating the utility of this compound in studying reaction mechanisms .

ParameterValue
Reaction TypeCuAAC
ReactantsEdU + this compound
CatalystCuSO4 + THPTA
Observed RateFirst-order dependence on [Cu]

Case Study 2: Protein Interaction Studies

In another application, researchers utilized this compound to study protein interactions in cellular environments. By tagging proteins with this bioconjugate, they were able to map interactions effectively without disrupting cellular functions, showcasing its potential in proteomics .

Activité Biologique

PC Biotin-PEG3-Azide is a specialized biotinylation reagent that has gained attention in biochemical research due to its unique properties and applications in labeling biomolecules. This article provides a comprehensive overview of its biological activity, including its chemical structure, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative that contains both a biotin group and an azide group. The chemical formula is C35H55N9O12SC_{35}H_{55}N_{9}O_{12}S with a molecular weight of approximately 825.94 g/mol. The structure facilitates bioorthogonal reactions, which are crucial for specific labeling in biological systems without interfering with cellular functions.

Property Value
Molecular Weight825.94 g/mol
Chemical CompositionC35H55N9O12S
CAS Number1937270-46-6
Purity≥95%
SolubilityDMSO, DMF
AppearanceYellow amorphous solid

The azide group in this compound participates in click chemistry reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Cu-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These reactions allow for the formation of stable triazole linkages with terminal alkynes or cyclooctyne derivatives, enabling efficient conjugation of biomolecules such as proteins, nucleic acids, and lipids.

Bioorthogonal Chemistry

Bioorthogonal reactions are significant because they do not interfere with biological processes. The azide group can react selectively with alkyne-containing molecules in complex biological environments, making it an invaluable tool for researchers aiming to label or track biomolecules in vivo.

Applications in Research

This compound has diverse applications across various fields of biological research:

  • Protein Labeling : It is commonly used to tag proteins for isolation and identification through affinity purification techniques.
  • Cellular Imaging : The compound enables the visualization of biomolecules within cells using fluorescence microscopy.
  • Drug Development : Researchers utilize this reagent to study drug interactions and mechanisms of action at the molecular level.
  • Nanotechnology : It is employed in the functionalization of nanomaterials for targeted drug delivery systems.

Case Studies

  • Fluorescence Microscopy : A study demonstrated the use of azide-coupled reporters for labeling alkyne lipids, showcasing the versatility of this compound in microscopy applications. The results indicated that varying the spacer length affected the efficiency of labeling, providing insights into optimizing bioconjugation protocols .
  • Protein Isolation : In another investigation, researchers utilized this compound to isolate protein adducts formed by lipid peroxidation products. The study highlighted the reagent's efficacy in capturing specific proteins from complex mixtures, facilitating downstream analysis through mass spectrometry .
  • Nanofiber Membranes : A recent study involved the fabrication of biotin-cellulose nanofiber membranes using this compound. This approach demonstrated the potential for bioorthogonal attachment of biomolecules onto nanofibers, enhancing their utility in biomedical applications .

Propriétés

IUPAC Name

1-[4-[4-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)/t24?,26-,30-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNZFIYMARMNDM-MJUSKHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)OC)OC(=O)NCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H55N9O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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